

# Head-to-Head Comparison: Secukinumab vs. Ixekizumab for Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | IL-17A modulator-1 |           |
| Cat. No.:            | B10831428          | Get Quote |

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent interleukin-17A (IL-17A) inhibitors, secukinumab and ixekizumab, for the treatment of moderate-to-severe plaque psoriasis. The information is compiled from real-world observational studies and mechanistic data to offer valuable insights for research and development professionals.

## **Mechanism of Action: Targeting the IL-17A Pathway**

Both secukinumab and ixekizumab are monoclonal antibodies that selectively target and neutralize interleukin-17A (IL-17A), a key cytokine in the pathogenesis of psoriasis.[1][2] IL-17A, primarily produced by T helper 17 (Th17) cells, plays a crucial role in the inflammatory cascade that leads to keratinocyte hyperproliferation and the characteristic plaques of psoriasis.[3][4] By binding to IL-17A, both drugs prevent its interaction with the IL-17 receptor complex (IL-17RA/RC) on various cell types, including keratinocytes.[5] This blockade inhibits the downstream signaling pathways, such as NF-kB and MAPK, which are responsible for the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and psoriatic symptoms. Secukinumab is a fully human IgG1k monoclonal antibody, while ixekizumab is a humanized IgG4 monoclonal antibody.





Click to download full resolution via product page

Caption: IL-17A Signaling Pathway and Inhibition by Secukinumab and Ixekizumab.

## Efficacy in Moderate-to-Severe Plaque Psoriasis

Direct head-to-head randomized controlled trials comparing secukinumab and ixekizumab are limited. The available data primarily comes from real-world retrospective studies, which, while valuable, have inherent limitations.

A retrospective observational study comparing 59 patients on secukinumab and 29 on ixekizumab found no statistically significant differences in Psoriasis Area and Severity Index (PASI) 75, 90, and 100 responses at 52 weeks. For secukinumab, PASI 75, 90, and 100 responses were 64.4%, 49.2%, and 41.4% respectively. For ixekizumab, the corresponding response rates were 75.9%, 62.1%, and 41.4%. Another real-world study suggested a trend towards faster and higher PASI 75 and 90 response rates with ixekizumab compared to secukinumab at 52 and 104 weeks, though the differences were not statistically significant. A separate real-world study indicated that a significantly higher percentage of patients treated with ixekizumab achieved PASI 90 and PASI 100 at weeks 12, 24, and 48 compared to secukinumab.



| Efficacy<br>Endpoint   | Secukinumab  | lxekizumab              | Study Type                     | Citation |
|------------------------|--------------|-------------------------|--------------------------------|----------|
| PASI 75 (52<br>weeks)  | 64.4%        | 75.9%                   | Retrospective<br>Observational |          |
| PASI 90 (52<br>weeks)  | 49.2%        | 62.1%                   | Retrospective<br>Observational |          |
| PASI 100 (52<br>weeks) | 41.4%        | 41.4%                   | Retrospective<br>Observational | _        |
| PASI 75 (52<br>weeks)  | 55.4%        | 74.6%                   | Retrospective                  |          |
| PASI 90 (52<br>weeks)  | Not Reported | Not Reported            | Retrospective                  |          |
| PASI 90 (48<br>weeks)  | Lower        | Significantly<br>Higher | Real-world<br>Observational    | _        |
| PASI 100 (48<br>weeks) | Lower        | Significantly<br>Higher | Real-world<br>Observational    | _        |

## Safety and Tolerability Profile

Both secukinumab and ixekizumab are generally well-tolerated. The safety profiles observed in real-world settings are consistent with their respective clinical trial data. Common adverse events for both drugs include upper respiratory tract infections. Injection site reactions are reported to occur more frequently with ixekizumab. A meta-analysis of randomized controlled trials found no significant association between either secukinumab or ixekizumab and the risk of major adverse cardiovascular events (MACEs) in patients with psoriasis.



| Adverse Event<br>Profile                          | Secukinumab                        | lxekizumab                                                   | Citation |
|---------------------------------------------------|------------------------------------|--------------------------------------------------------------|----------|
| Common Adverse<br>Events                          | Upper respiratory tract infections | Upper respiratory tract infections, Injection site reactions |          |
| Injection Site<br>Reactions                       | Less Frequent                      | More Frequent                                                |          |
| Major Adverse<br>Cardiovascular Events<br>(MACEs) | No significant association         | No significant association                                   |          |

# **Experimental Protocols: A Representative Real-World Study Design**

The methodologies of the cited real-world studies generally follow a retrospective, observational design. Below is a generalized workflow representing such a study.





Click to download full resolution via product page

Caption: Generalized workflow for a retrospective observational study.

Detailed Methodologies of a Representative Retrospective Observational Study:

- Patient Population: Adult patients with a diagnosis of moderate-to-severe chronic plaque psoriasis who initiated treatment with either secukinumab or ixekizumab.
- Study Design: A retrospective, observational, multicenter study.
- Data Collection: Patient data including demographics, baseline disease characteristics (e.g., PASI score, body surface area involvement), comorbidities, and previous treatments were collected from medical records.
- Efficacy Endpoints: The primary efficacy endpoints were the proportion of patients achieving PASI 75, PASI 90, and PASI 100 at specified time points (e.g., 12, 24, and 52 weeks).



- Safety Assessment: The incidence of adverse events, including infections, injection site
  reactions, and other treatment-emergent adverse events, was recorded throughout the
  observation period.
- Statistical Analysis: Statistical tests, such as Chi-squared or Fisher's exact test, were used to compare the proportions of patients achieving the efficacy endpoints between the two treatment groups. P-values less than 0.05 were typically considered statistically significant.

### Conclusion

Both secukinumab and ixekizumab are effective targeted therapies for moderate-to-severe plaque psoriasis, sharing a common mechanism of action by inhibiting IL-17A. Real-world evidence suggests that both drugs have comparable efficacy and safety profiles, although some studies indicate a potential for a faster onset of action and higher clearance rates with ixekizumab. However, it is crucial for researchers and drug development professionals to recognize that these findings are from observational studies and not from direct, randomized, head-to-head clinical trials. Further prospective, randomized controlled trials are needed to definitively establish the comparative efficacy and safety of these two important biologic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of Ixekizumab? [synapse.patsnap.com]
- 3. A comprehensive network map of IL-17A signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-Head Comparison: Secukinumab vs. Ixekizumab for Plaque Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10831428#head-to-head-comparison-of-secukinumab-and-ixekizumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com